molecular formula C14H9ClN2 B1364208 2-Chloro-4-phenylquinazoline CAS No. 29874-83-7

2-Chloro-4-phenylquinazoline

Cat. No.: B1364208
CAS No.: 29874-83-7
M. Wt: 240.69 g/mol
InChI Key: SFKMVPQJJGJCMI-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylquinazoline is a chemical compound that acts as a reagent in the synthesis of MTH1 inhibitors, which are potential cancer eradicators . It is used in the synthesis of biologically active molecules .


Synthesis Analysis

This compound is synthesized using various methods. One such method involves the use of aniline and ethyl glyoxalate as substrates. Two molecules of α-iminoesters, which are obtained from the condensation of aniline and ethyl glyoxalate, are hypothesized to form the direct additive product .


Molecular Structure Analysis

The molecular formula of this compound is C14H9ClN2 . The structure of this compound includes a quinazoline ring, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used as a reagent for the conversion of phenols to anilines . It also participates in the synthesis of biologically active molecules, including nitrotriazole amines or nitroimidazole amines for use as antitrypanosomal activity and mammalian cytotoxicity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.69 g/mol . It has a computed XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) synthesized novel acetamides derived from 2-chloro-4-phenylquinazoline and investigated their analgesic and anti-inflammatory activities. Among these compounds, one specific compound showed potent analgesic and anti-inflammatory activities and exhibited only mild ulcerogenic potential, suggesting potential therapeutic applications (Alagarsamy et al., 2015).

Antimicrobial Activity

Nanda et al. (2007) reported the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, a class of compounds containing a common phenyl group derived from this compound. These compounds demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Nanda et al., 2007).

Anticancer Properties

Sirisoma et al. (2009) discovered a compound derived from this compound, which was found to be a potent inducer of apoptosis and demonstrated efficacy in various cancer models, including breast cancer. This compound also exhibited excellent blood-brain barrier penetration, highlighting its potential as an anticancer agent (Sirisoma et al., 2009).

Synthesis and Chemical Reactivity

Henriksen and Sørensen (2006) explored the synthesis and reactivity of 2-chloroquinazoline, a versatile heterocyclic building block for the direct introduction of the quinazolinyl moiety. Their research provided insights into efficient methods for manipulating this compound, useful in the development of various pharmaceuticals (Henriksen & Sørensen, 2006).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-phenylquinazoline plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors for specific enzymes. One notable interaction is with the enzyme MTH1 (MutT Homolog 1), where this compound acts as a reagent in the synthesis of MTH1 inhibitors . These inhibitors are potential cancer eradicators, highlighting the compound’s significance in cancer research. Additionally, this compound interacts with various proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby modulating their function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in detoxification processes . This induction is crucial for protecting cells from oxidative stress and maintaining cellular homeostasis. Furthermore, the compound’s impact on cell signaling pathways can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription. These interactions can lead to changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration or storage under inert gas . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular function, including prolonged induction of cytoprotective enzymes and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the induction of cytoprotective enzymes and inhibition of cancer cell proliferation . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with distinct biochemical activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within target cells . Once inside the cells, this compound can interact with various intracellular components, including organelles and cytosolic proteins, to exert its biochemical effects. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. The precise subcellular localization of this compound can determine its specific biochemical and cellular effects.

Properties

IUPAC Name

2-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKMVPQJJGJCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389512
Record name 2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29874-83-7
Record name 2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask was charged with 4-phenylquinazolin-2(1H)-one (110 g, 0.51 mol) and phosphorus oxychloride (300 mL), and the mixture was stirred at 105° C. for 30 min. The reaction mixture was cooled to rt and slowly poured over an ice/water mixture. The solid was collected by filtration, washed with water (50 mL) and dried under reduced pressure. The product, 2-chloro-4-phenylquinazoline, was isolated as an off-white solid (110 g, 91%).
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110 g
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ice water
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-chloro-4-phenylquinazoline influence its reactivity with potassium amide compared to similar pyrimidine derivatives?

A: Research indicates that this compound exhibits a higher propensity for ring-opening reactions during amination with potassium amide compared to analogous 2-chloro-4,6-diphenylpyrimidines. [] This difference in reactivity is attributed to the inherent reactivity of the 3,4-bond in the quinazoline structure, making it more susceptible to nucleophilic attack by the amide ion. [] This highlights how subtle structural variations within heterocyclic systems can significantly impact reaction pathways.

Q2: What is the significance of using 15N-labeled compounds in studying the amination mechanism of this compound?

A: Employing 15N-labeled this compound and related compounds allows researchers to track the origin and fate of nitrogen atoms during the amination process. [] This isotopic labeling technique provided crucial evidence for the involvement of a ring-opening mechanism (SN(ANRORC)) in the formation of the 2-amino product. [] By analyzing the 15N enrichment in the final product, researchers could determine the extent to which the ring-opening pathway contributed to the overall reaction. [] This approach exemplifies the power of isotopic labeling in elucidating complex reaction mechanisms.

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